molecular formula C21H22O3 B1237430 Derricin CAS No. 38965-77-4

Derricin

Cat. No.: B1237430
CAS No.: 38965-77-4
M. Wt: 322.4 g/mol
InChI Key: HMGRVRIPKPTWTO-JLHYYAGUSA-N
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Description

Derricin is a naturally occurring chalcone, a type of flavonoid, found in the plant Angelica keiskei Koidzumi. It is known for its biological activities, including anti-inflammatory, antioxidant, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Derricin can be synthesized via a [1,3]-sigmatropic rearrangement of chalcone ether using montmorillonite K10 as a catalyst. This method, however, shows relatively low rearrangement yield . Another approach involves the water-accelerated [3,3]-sigmatropic rearrangement reaction, which has been developed for the synthesis of similar compounds .

Industrial Production Methods

Currently, there is limited information on the industrial production methods of this compound. Most of the research focuses on laboratory-scale synthesis and extraction from natural sources.

Chemical Reactions Analysis

Types of Reactions

Derricin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under mild to moderate conditions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities.

Scientific Research Applications

Mechanism of Action

Derricin exerts its effects primarily by inhibiting the Wnt/β-catenin signaling pathway. This pathway is crucial for cell proliferation and differentiation. By inhibiting this pathway, this compound reduces cell viability and induces cell cycle arrest in cancer cells . It also affects the distribution of β-catenin within the cell, further modulating the pathway’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its potent inhibition of the Wnt/β-catenin signaling pathway, making it a valuable compound for cancer research. Its ability to modulate this pathway distinguishes it from other chalcones and flavonoids.

Properties

IUPAC Name

(E)-1-[2-hydroxy-4-methoxy-3-(3-methylbut-2-enyl)phenyl]-3-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O3/c1-15(2)9-11-18-20(24-3)14-12-17(21(18)23)19(22)13-10-16-7-5-4-6-8-16/h4-10,12-14,23H,11H2,1-3H3/b13-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMGRVRIPKPTWTO-JLHYYAGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=CC=CC=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C(C=CC(=C1O)C(=O)/C=C/C2=CC=CC=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38965-77-4, 34211-25-1
Record name Derricin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038965774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC270895
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270895
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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